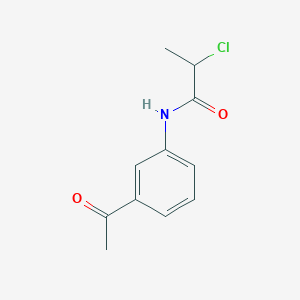

N-(3-acetylphenyl)-2-chloropropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, several sulfonamide compounds such as N-(4-acetylphenyl)-4-methylbenzenesulfonamide and N-(3-acetylphenyl)-4-methylbenzenesulfonamide have been synthesized and their antibacterial activities have been evaluated . Another study mentions the synthesis of isothiocyanates from amines and phenyl isothiocyanate .Chemical Reactions Analysis

Isocyanates, which have a similar functional group (R−N=C=O) to the compound , are known to be reactive towards a variety of nucleophiles including alcohols, amines, and even water . A study on the synthesis of sulfonamide compounds mentions that the N-(3-acetylphenyl)-4-methylbenzenesulfonamide compound does not form H-bond with the respective target proteins .Scientific Research Applications

- N-(3-acetylphenyl)-2-chloropropanamide exhibits antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, protecting cells from oxidative damage, and potentially preventing diseases associated with oxidative stress .

- The compound has been investigated for its antibacterial effects. It shows significant activity against bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .

- Some phthalide derivatives (to which this compound belongs) have been evaluated for their anti-HIV-1 properties. While further research is needed, this area holds promise for drug development .

- Leishmaniasis is a parasitic disease, and N-(3-acetylphenyl)-2-chloropropanamide derivatives have shown antileishmanial activity. Investigating their efficacy against the parasite could lead to therapeutic advancements .

- Certain phthalides, including derivatives of N-(3-acetylphenyl)-2-chloropropanamide, exhibit herbicidal effects. These compounds could contribute to weed control in agriculture .

- N-(3-acetylphenyl)-2-chloropropanamide serves as an intermediate in the synthesis of other relevant heterocyclic systems. For instance, it contributes to the formation of isoindolo [2,1-a]quinoline derivatives, which have diverse applications .

Antioxidant Properties

Antibacterial Activity

Anti-HIV-1 Potential

Antileishmanial Applications

Herbicidal Properties

Synthetic Intermediates

Mechanism of Action

Target of Action

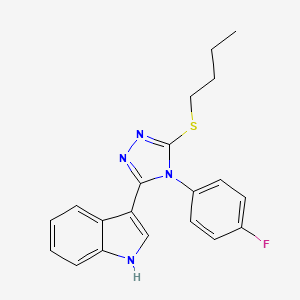

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds, such as acetanilide, can be produced by reacting acetic anhydride with aniline . This suggests that N-(3-acetylphenyl)-2-chloropropanamide might interact with its targets through a similar mechanism, leading to changes in the biological activities mentioned above.

Biochemical Pathways

Indole derivatives, which are structurally similar, are known to affect a wide range of biochemical pathways due to their diverse biological activities . The downstream effects of these pathways could potentially include a variety of therapeutic outcomes, depending on the specific target and mode of action.

Pharmacokinetics

Similar compounds, such as zaleplon, have been shown to have rapid absorption and elimination . This suggests that N-(3-acetylphenyl)-2-chloropropanamide might have similar ADME properties, which could impact its bioavailability.

properties

IUPAC Name |

N-(3-acetylphenyl)-2-chloropropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2/c1-7(12)11(15)13-10-5-3-4-9(6-10)8(2)14/h3-7H,1-2H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOZSNAKRDBYVOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC(=C1)C(=O)C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-acetylphenyl)-2-chloropropanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({5-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(piperidin-1-yl)ethanone](/img/structure/B2843032.png)

![1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine](/img/structure/B2843034.png)

![2-[5-(2-amino-2-oxoethyl)sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2843039.png)

![2-Hydroxy-2-methyl-3-[2-oxo-5-(trifluoromethyl)-1,2-dihydropyridin-1-yl]propanoic acid](/img/structure/B2843041.png)

![N-[3-[2-(Hydroxymethyl)-6-azaspiro[2.5]octan-6-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2843042.png)

![1-Chloro-4-[(2-phenoxyethyl)sulfanyl]benzene](/img/structure/B2843049.png)

![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide](/img/structure/B2843054.png)